Acide (R)-2-(aminométhyl)-4-méthylpentanoïque

Vue d'ensemble

Description

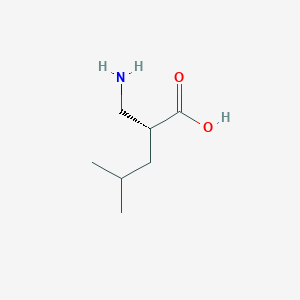

®-2-(Aminomethyl)-4-methylpentanoic acid is a chiral amino acid derivative with a molecular formula of C6H13NO2. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties.

Applications De Recherche Scientifique

®-2-(Aminomethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Serves as a precursor in the biosynthesis of certain peptides and proteins.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.

Mécanisme D'action

Target of Action

It’s known that amino acids can interact with various biological targets, including enzymes, receptors, and transport proteins .

Mode of Action

Amino acids generally interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the targets’ function .

Biochemical Pathways

Amino acids are known to be involved in numerous biochemical pathways, including protein synthesis, neurotransmitter synthesis, and hormone production .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and the individual’s physiological state .

Result of Action

The action of amino acids can lead to various effects, such as changes in cell signaling, enzyme activity, and gene expression .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of amino acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production often employs enzymatic resolution techniques, where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer. This method is advantageous due to its high selectivity and efficiency.

Types of Reactions:

Oxidation: ®-2-(Aminomethyl)-4-methylpentanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, converting the compound into its corresponding alcohol or amine.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, alkoxides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

®-3-(Aminomethyl)-5-methylhexanoic acid: Known for its use in the synthesis of pregabalin, a medication used to treat neuropathic pain.

(S)-3-(Aminomethyl)-5-methylhexanoic acid: The enantiomer of the above compound, with different pharmacological properties.

Uniqueness: ®-2-(Aminomethyl)-4-methylpentanoic acid is unique due to its specific chiral configuration and the resulting biological activity. Its structural properties allow for selective interactions with biological targets, making it valuable in both research and therapeutic contexts.

Activité Biologique

(R)-2-(Aminomethyl)-4-methylpentanoic acid, also known as L-leucine , is a branched-chain amino acid (BCAA) that plays a crucial role in various biological processes. This compound is not only a building block for protein synthesis but also exhibits significant biological activities that have been the subject of extensive research. This article delves into the biological activity of (R)-2-(Aminomethyl)-4-methylpentanoic acid, highlighting its mechanisms, therapeutic applications, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 145.20 g/mol

- CAS Number : 210345-89-4

The structure of (R)-2-(Aminomethyl)-4-methylpentanoic acid features a chiral center, which is essential for its biological activity. The compound is characterized by its aliphatic side chain and the presence of an amino group, which contributes to its role in protein synthesis and metabolism.

1. Protein Synthesis and Muscle Growth

(R)-2-(Aminomethyl)-4-methylpentanoic acid is well-known for its role in stimulating protein synthesis through the activation of the mTOR pathway . This pathway is crucial for muscle hypertrophy and recovery post-exercise. Studies have shown that supplementation with leucine can enhance muscle protein synthesis rates, particularly in elderly populations and those undergoing resistance training.

2. Neurotransmitter Regulation

Research indicates that leucine influences neurotransmitter levels in the brain, particularly in relation to glutamate and gamma-aminobutyric acid (GABA). These neurotransmitters are vital for cognitive functions and mood regulation. Increased levels of leucine have been associated with improved cognitive performance and mood stabilization in animal models.

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid. It has been shown to exhibit activity against various bacterial strains, including multidrug-resistant strains, making it a potential candidate for developing new antimicrobial agents .

4. Anti-inflammatory Effects

Leucine has also demonstrated anti-inflammatory properties, which are beneficial in conditions such as obesity and metabolic syndrome. By modulating inflammatory pathways, leucine can help reduce chronic inflammation associated with these conditions.

Table 1: Summary of Biological Activities

Case Study: Leucine Supplementation in Elderly

A clinical trial investigated the effects of leucine supplementation on muscle mass retention in elderly individuals undergoing rehabilitation after hip surgery. Results indicated a significant increase in muscle mass and strength compared to the control group receiving a placebo. The study highlighted leucine's potential as a therapeutic agent for preventing sarcopenia in aging populations .

Case Study: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered leucine to rats subjected to induced oxidative stress. The results showed that leucine supplementation led to decreased oxidative damage markers and improved cognitive function tests compared to untreated controls. This suggests that leucine may offer protective effects against neurodegenerative processes .

Propriétés

IUPAC Name |

(2R)-2-(aminomethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXQYBCPMFDMOJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463251 | |

| Record name | (R)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-89-4 | |

| Record name | (R)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.